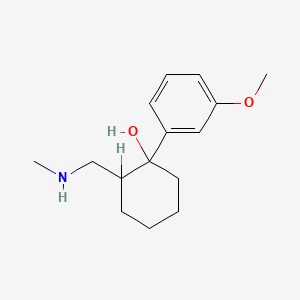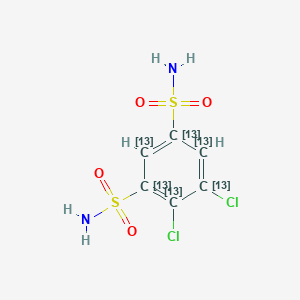
Cuivre(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphtalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is typically achieved through the molecular fragments method, a process characterized by the condensation of appropriate precursors under controlled conditions. Huo Li-hua (2004) detailed the synthesis using elemental analysis, IR spectra, and UV absorption in CHCl_3, demonstrating specific absorptions at 758 and 854 nm attributed to Q-bands of H-aggregate and monomer, respectively, in fresh solution (Huo Li-hua, 2004).
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a central copper(II) ion coordinated to a naphthalocyanine ring. The presence of octabutoxy groups significantly influences the compound's electronic structure and optical properties, leading to specific UV-Vis absorption characteristics that are indicative of its unique molecular configuration.
Chemical Reactions and Properties
Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine participates in various chemical reactions, including the electrocatalytic reduction of carbon dioxide, as demonstrated by A. Rios-Escudero et al. (2006). This study highlighted the steric and electronic effects of long alkyl chain substituents on the complex's structure and properties, including its role in the electrocatalytic reduction of carbon dioxide around -0.90 V versus Ag/AgCl (A. Rios-Escudero et al., 2006).
Applications De Recherche Scientifique
Diodes électroluminescentes organiques (OLED)
Le Cuivre(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphtalocyanine est largement utilisé en optoélectronique, en particulier dans la fabrication de diodes électroluminescentes organiques (OLED) {svg_1}. Les propriétés photophysiques uniques du composé en font un excellent choix pour la couche émissive dans les dispositifs OLED.
Cellules solaires organiques
Ce composé trouve également une application dans les cellules solaires organiques {svg_2}. Sa forte absorption dans la région proche infrarouge du spectre solaire en fait un candidat approprié pour une utilisation dans la couche active des dispositifs photovoltaïques organiques.
Matériaux photoniques et optiques
Le composé est utilisé dans le développement de matériaux photoniques et optiques {svg_3}. Sa forte absorption et son émission dans la région proche infrarouge en font un matériau adapté à une variété d'applications optiques.
Dispositifs de détection
Le this compound est utilisé dans la fabrication de dispositifs de détection {svg_4}. Sa forte interaction avec la lumière et sa stabilité en font un excellent choix pour une utilisation dans les capteurs optiques.
Marquages de sécurité
Le composé est utilisé dans les marquages de sécurité {svg_5}. Ses propriétés optiques uniques peuvent être exploitées pour créer des caractéristiques de sécurité difficiles à reproduire, ce qui améliore la sécurité des documents et des produits importants.
Lithographie
Il est utilisé en lithographie {svg_6}. La forte interaction du composé avec la lumière peut être utilisée pour créer des motifs sur un substrat, un processus clé dans la fabrication de dispositifs micro et nano.
Supports d'enregistrement optique
Le this compound est utilisé dans les supports d'enregistrement optique {svg_7}. Ses propriétés optiques uniques en font un matériau adapté à une utilisation dans la couche de stockage des disques optiques.
Filtres optiques
Le composé est utilisé dans la fabrication de filtres optiques {svg_8}. Sa forte absorption dans la région proche infrarouge peut être exploitée pour créer des filtres qui transmettent ou bloquent sélectivement certaines longueurs d'onde de la lumière.
Mécanisme D'action
Propriétés
IUPAC Name |
copper;5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H88N8O8.Cu/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4;/h25-40H,9-24,41-48H2,1-8H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIWQZDKAOMTKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)[N-]8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H88CuN8O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1353.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155773-67-4 |
Source


|
| Record name | Copper(II)-5,9,14,18,23,27,32,36-octabutyloxy-2,3-naphthalocyanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine chosen as a material for near-infrared organic photodiodes (NIR-OPDs)?
A: Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine exhibits strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum. [, ] This property makes it suitable for use in NIR-OPDs, as it can efficiently absorb light at wavelengths around 850 nm, which corresponds to the emission wavelength of GaAs-based optical devices commonly used in optical communications. []
Q2: What strategies were employed to improve the performance of NIR-OPDs using Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine?
A2: Researchers explored two main strategies to enhance the performance of these NIR-OPDs:
- Doping with a Wide-Bandgap Polymer and n-type Dopant: Incorporating a wide-bandgap polymer and an n-type dopant material alongside Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine in the active layer was found to improve both the dark current properties and external quantum efficiency (EQE). [] By optimizing the doping ratio, researchers achieved a maximum EQE of 9%. []
- Implementing a Bi-Layer Structure: A bi-layer structure, incorporating an electron-blocking layer on top of the anode, was found to further reduce dark current in the device. [] This structural modification significantly contributes to improving the on/off ratio, a crucial parameter for optical communication device applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)

![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)


